molecular formula C9H8F2N2 B13518142 3-(2-Amino-1,1-difluoroethyl)benzonitrile

3-(2-Amino-1,1-difluoroethyl)benzonitrile

Katalognummer: B13518142
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: KUEYONWMHMARKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Amino-1,1-difluoroethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2-amino-1,1-difluoroethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,1-difluoroethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-amino-1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-1,1-difluoroethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Wissenschaftliche Forschungsanwendungen

3-(2-Amino-1,1-difluoroethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Amino-1,1-difluoroethyl)benzoic acid
  • 3-(2-Amino-1,1-difluoroethyl)benzamide
  • 3-(2-Amino-1,1-difluoroethyl)benzyl alcohol

Uniqueness

3-(2-Amino-1,1-difluoroethyl)benzonitrile is unique due to the presence of both the amino and difluoroethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H8F2N2

Molekulargewicht

182.17 g/mol

IUPAC-Name

3-(2-amino-1,1-difluoroethyl)benzonitrile

InChI

InChI=1S/C9H8F2N2/c10-9(11,6-13)8-3-1-2-7(4-8)5-12/h1-4H,6,13H2

InChI-Schlüssel

KUEYONWMHMARKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(CN)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.